molecular formula C11H8N6O B6644220 N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide

N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide

Cat. No. B6644220
M. Wt: 240.22 g/mol
InChI Key: AOTNHBCUTGFBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.

Mechanism of Action

The mechanism of action of N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, and also to inhibit the activity of certain protein kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and also to inhibit the formation of new blood vessels, which is necessary for tumor growth. It has also been found to have anti-inflammatory properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide in lab experiments is its potential as a new drug candidate for the treatment of various diseases. Its ability to inhibit the growth of cancer cells and to exhibit antimicrobial, antifungal, and antiviral properties makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for testing.

Future Directions

There are several future directions for research on N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide. One direction is to further explore its potential as a new drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it works and how it can be optimized for use in drug development. Additionally, future research could focus on improving the synthesis process for this compound, in order to increase the yield and make it more accessible for lab experiments.

Synthesis Methods

The synthesis of N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide involves the reaction of 2,3-dichloroquinoxaline with 1H-1,2,4-triazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using column chromatography. The yield of the synthesis process is typically around 60-70%.

properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O/c18-10(16-11-14-6-15-17-11)7-2-1-3-8-9(7)13-5-4-12-8/h1-6H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTNHBCUTGFBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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